molecular formula C19H23ClN6O2 B2952411 1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-32-9

1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2952411
CAS RN: 919020-32-9
M. Wt: 402.88
InChI Key: TWALEHBDRYKERG-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a series of new compounds that were synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) . These compounds are characterized by the presence of halogen atoms in their chemical structure, which are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .


Synthesis Analysis

The compound was synthesized in three steps with high yields . The synthesis process involved the use of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system . It also contains a 4-methylpiperazin-1-yl group and a 4-chlorobenzyl group .


Chemical Reactions Analysis

The compound has shown promising cytotoxic effects against four different cancer cell lines . Notably, one of the compounds in the series, referred to as compound 5k, emerged as the most potent inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of halogen atoms in its structure . The addition of halogen atoms can influence the binding affinity of the TKI to its target kinase, potentially leading to improved therapeutic effects .

Scientific Research Applications

Targeted Kinase Inhibition

F3260-0155: shows promise as a multi-targeted kinase inhibitor . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer . By inhibiting multiple kinases, F3260-0155 could potentially offer a therapeutic strategy for treating various cancers.

Apoptosis Induction

This compound has been identified to induce apoptosis, which is the programmed cell death crucial for eliminating cancer cells . It can increase the levels of proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby promoting the death of cancer cells .

Cell Cycle Arrest

F3260-0155 may contribute to cell cycle arrest, halting the division of cancer cells. This is particularly important in the treatment of rapidly dividing tumor cells, as it can prevent the proliferation and spread of cancer .

Anti-Tumor Activity

The compound has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-tumor agent. It has demonstrated promising IC50 values, indicating its potency in inhibiting cancer cell growth .

Molecular Docking Studies

Molecular docking studies have revealed that F3260-0155 can bind effectively to target enzymes, similar to other well-known kinase inhibitors. This suggests that the compound could be optimized for better selectivity and potency as a therapeutic agent .

Halogenated Compound Synthesis

F3260-0155 is part of a series of halogenated compounds that have been synthesized for enhanced potency and selectivity. The presence of a chlorine atom in its structure could be strategically important for its binding affinity and pharmacological properties .

Mechanism of Action

The compound exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . Mechanistic investigations revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Future Directions

The findings highlight the potential of this compound as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency . Future research will likely focus on further investigating its therapeutic effects and optimizing its properties for clinical use .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c1-22-8-10-25(11-9-22)18-21-16-15(23(18)2)17(27)26(19(28)24(16)3)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALEHBDRYKERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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